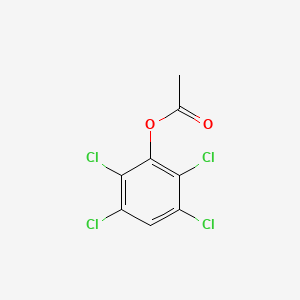
2,3,5,6-Tetrachlorophenol acetate
Overview
Description
2,3,5,6-Tetrachlorophenol acetate is a chlorinated derivative of phenol, specifically an acetate ester of 2,3,5,6-tetrachlorophenol. It is known for its use in various industrial and environmental applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachlorophenol acetate can be synthesized through the esterification of 2,3,5,6-tetrachlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves the chlorination of phenol to produce 2,3,5,6-tetrachlorophenol, followed by esterification with acetic anhydride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachlorophenol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it hydrolyzes to form 2,3,5,6-tetrachlorophenol and acetic acid.
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2,3,5,6-Tetrachlorophenol and acetic acid.
Oxidation: Tetrachlorobenzoquinone and other oxidized products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrachlorophenol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on microbial degradation and its role as a persistent organic pollutant.
Medicine: Investigated for its potential use in developing antimicrobial agents.
Industry: Utilized in the production of pesticides, herbicides, and wood preservatives.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrachlorophenol acetate involves its interaction with cellular components, leading to the disruption of metabolic processes. It acts at the sites of adenosine triphosphate production, decreasing or blocking it without inhibiting the electron transport chain. This uncouples phosphorylation from oxidation, converting free energy from the electron transport chain into heat .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetrachlorophenol
- 2,3,4,5-Tetrachlorophenol
- Pentachlorophenol
Uniqueness
2,3,5,6-Tetrachlorophenol acetate is unique due to its specific chlorination pattern and its acetate ester form, which imparts different chemical properties compared to its analogs. It exhibits stronger intrinsic chemiluminescence during advanced oxidation processes compared to other chlorophenols .
Properties
IUPAC Name |
(2,3,5,6-tetrachlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O2/c1-3(13)14-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBOZDKIYJWIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977477 | |
| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61925-90-4 | |
| Record name | Phenol, 2,3,5,6-tetrachloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrachlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















